2-(4-methoxyphenyl)-N-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]acetamide 2-(4-methoxyphenyl)-N-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]acetamide
Brand Name: Vulcanchem
CAS No.: 946265-89-0
VCID: VC4927343
InChI: InChI=1S/C23H22N2O3S/c1-28-19-10-6-16(7-11-19)14-22(26)24-18-9-8-17-4-2-12-25(20(17)15-18)23(27)21-5-3-13-29-21/h3,5-11,13,15H,2,4,12,14H2,1H3,(H,24,26)
SMILES: COC1=CC=C(C=C1)CC(=O)NC2=CC3=C(CCCN3C(=O)C4=CC=CS4)C=C2
Molecular Formula: C23H22N2O3S
Molecular Weight: 406.5

2-(4-methoxyphenyl)-N-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]acetamide

CAS No.: 946265-89-0

Cat. No.: VC4927343

Molecular Formula: C23H22N2O3S

Molecular Weight: 406.5

* For research use only. Not for human or veterinary use.

2-(4-methoxyphenyl)-N-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]acetamide - 946265-89-0

Specification

CAS No. 946265-89-0
Molecular Formula C23H22N2O3S
Molecular Weight 406.5
IUPAC Name 2-(4-methoxyphenyl)-N-[1-(thiophene-2-carbonyl)-3,4-dihydro-2H-quinolin-7-yl]acetamide
Standard InChI InChI=1S/C23H22N2O3S/c1-28-19-10-6-16(7-11-19)14-22(26)24-18-9-8-17-4-2-12-25(20(17)15-18)23(27)21-5-3-13-29-21/h3,5-11,13,15H,2,4,12,14H2,1H3,(H,24,26)
Standard InChI Key KXQHXIDYCSHRSW-UHFFFAOYSA-N
SMILES COC1=CC=C(C=C1)CC(=O)NC2=CC3=C(CCCN3C(=O)C4=CC=CS4)C=C2

Introduction

Chemical Formula

  • The molecular formula of the compound is C22H20N2O3S.

Functional Groups

  • Methoxyphenyl group: Contributes to aromaticity and potential electron-donating effects.

  • Tetrahydroquinoline core: A bicyclic system often found in biologically active molecules.

  • Thiophene-2-carbonyl group: A sulfur-containing heterocyclic moiety known for its pharmacological significance.

  • Acetamide linkage: Provides structural flexibility and potential for hydrogen bonding.

Molecular Characteristics

PropertyValue
Molecular Weight~396.47 g/mol
SolubilityLikely soluble in polar organic solvents (e.g., DMSO, ethanol) due to amide and methoxy groups.
Structural FeaturesContains aromaticity, heteroatoms (O, N, S), and a flexible acetamide chain.

Synthesis Pathway

The synthesis of this compound likely involves multi-step organic transformations. While specific details for this exact molecule are unavailable, similar compounds are synthesized using the following general steps:

  • Formation of the Tetrahydroquinoline Core:

    • Tetrahydroquinolines are commonly synthesized via Povarov reactions (a cycloaddition reaction between an aniline, an aldehyde, and an alkene).

  • Introduction of the Thiophene-2-carbonyl Group:

    • The thiophene-2-carbonyl moiety can be introduced through acylation reactions using thiophene-2-carbonyl chloride or acid derivatives.

  • Attachment of the Acetamide Linkage:

    • The acetamide group can be installed via amidation reactions using acetic acid derivatives or coupling agents like EDCI/HOBt.

  • Final Functionalization with Methoxyphenyl Group:

    • The methoxyphenyl group may be introduced via nucleophilic substitution or coupling reactions.

Analytical Characterization

To confirm the structure and purity of the compound, standard analytical techniques would be employed:

Spectroscopic Methods

  • NMR (Nuclear Magnetic Resonance):

    • 1H^1H-NMR and 13C^{13}C-NMR spectra to identify chemical shifts corresponding to functional groups.

    • Key signals:

      • Aromatic protons from methoxyphenyl (~6–8 ppm).

      • Aliphatic protons from tetrahydroquinoline (~1–4 ppm).

      • Amide proton (~8–10 ppm).

  • IR (Infrared Spectroscopy):

    • Peaks for amide (C=O\text{C=O} stretch ~1650 cm1^{-1}) and aromatic groups (~1500 cm1^{-1}).

Mass Spectrometry (MS)

  • Molecular ion peak at m/z=396m/z = 396 confirming molecular weight.

X-Ray Crystallography

  • Single-crystal X-ray diffraction could provide precise structural details, including bond lengths and angles.

Biological Relevance

Although specific biological studies on this compound are not available, its structural features suggest potential applications:

Pharmacological Potential

  • Anti-inflammatory Activity:

    • Compounds containing tetrahydroquinoline and thiophene moieties have demonstrated anti-inflammatory properties in prior studies.

  • Antimicrobial Activity:

    • Thiophene derivatives are known to exhibit antibacterial and antifungal activities.

  • Anticancer Applications:

    • Quinoline-based compounds often show cytotoxic effects against cancer cell lines.

  • Enzyme Inhibition:

    • Acetamide linkages can act as scaffolds for enzyme inhibitors targeting kinases or proteases.

Molecular Docking Studies

  • Computational docking could predict interactions with biological targets such as enzymes or receptors.

  • Similar compounds have shown binding affinity to proteins like COX-2 (cyclooxygenase) or kinases.

Comparative Analysis with Similar Compounds

Compound NameKey FeaturesReported Activities
N-(4-methoxyphenyl)-2-chloroacetamide Methoxy group; acetamide linkageAntimicrobial
Ethyl 2-(3-phenylthioureido)-5,6-dihydrocyclopenta[b]thiophene Thiophene ring; urea functionalityAntifungal, antibacterial
2-(5-(3-(2-Fluorophenyl)acryloyl)-4-methylthiazol-2-yl)amino)isoindoline Thiazole ring; fluorophenyl substituentAnticancer

Future Research Directions

  • Biological Screening:

    • Evaluate antimicrobial, anticancer, and anti-inflammatory activities through in vitro assays.

  • Structure Optimization:

    • Modify functional groups to improve potency and selectivity for biological targets.

  • Toxicological Studies:

    • Assess cytotoxicity in normal cell lines to determine therapeutic index.

  • Pharmacokinetics:

    • Study absorption, distribution, metabolism, and excretion (ADME) properties for drug development potential.

This comprehensive analysis highlights the chemical and biological significance of the compound 2-(4-methoxyphenyl)-N-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]acetamide, providing a foundation for further experimental investigations into its pharmacological applications.

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